Zoleprodolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zoleprodolol is a β-adrenergic receptor antagonist that has been used in scientific research to investigate the role of β-adrenergic signaling in various physiological processes. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
Bone Health and Osteoporosis Treatment : Zoledronic acid has been shown to significantly improve bone material properties in postmenopausal women with osteoporosis. It increases the mineral/matrix ratio and affects bone matrix formation, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).
Cancer Treatment and Prevention : Research has indicated that Zoledronic acid can inhibit both osteolytic and osteoblastic components of osteosarcoma lesions in a mouse model, although it does not inhibit primary tumor growth or reduce lung metastasis (Labrinidis et al., 2009). Additionally, it has been found to exert antitumor effects in NB4 acute promyelocytic leukemia cells by inducing apoptosis and S phase arrest (Liu et al., 2014).
Fracture Healing : Zoledronic acid incorporated in a poly(D,L-lactide)-coated implant has been shown to accelerate fracture healing in rats, suggesting its potential use in improving the efficacy of osteosynthetic implants (Greiner et al., 2008).
Bone Metastasis Treatment : It has been used in combination with other treatments like alfacalcidol to have additive effects on trabecular microarchitecture and mechanical properties in osteopenic ovariectomized rats, indicating its potential in treating bone metastasis (Khajuria et al., 2014).
Vascular Effects and Antiangiogenic Properties : Studies have shown that Zoledronic acid inhibits endothelial cell adhesion, migration, and survival, suggesting its potential role in antiangiogenic therapy (Hasmim et al., 2007).
Immunomodulatory Effects : It has demonstrated immunomodulatory effects on peripheral blood Vγ9/Vδ2 T cells in multiple myeloma patients, enhancing their antimyeloma activity (Mariani et al., 2005).
特性
CAS番号 |
158599-53-2 |
---|---|
製品名 |
Zoleprodolol |
分子式 |
C17H25N3O5 |
分子量 |
351.4 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15/h5-8,12,18,21H,9-11H2,1-4H3 |
InChIキー |
NXTODQHJOKDVFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O |
外観 |
Solid powder |
同義語 |
Zoleprodolol; 1-(tert-butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。